molecular formula C32H32O7 B1604469 Fluorescein dicaproate CAS No. 7364-90-1

Fluorescein dicaproate

Cat. No.: B1604469
CAS No.: 7364-90-1
M. Wt: 528.6 g/mol
InChI Key: DHSNCRHSIFNRJY-UHFFFAOYSA-N
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Description

Fluorescein dicaproate (CAS 7364-90-1) is a fluorescent dye derivative of fluorescein, modified with two caproate (hexanoate) ester groups. It is renowned for its strong fluorescence, water solubility, and utility in detecting and quantifying biological molecules. The compound absorbs light at specific wavelengths and emits longer wavelengths due to its fluorophore structure, enabling precise identification in biological assays . Its caproate esters enhance lipophilicity, facilitating cellular uptake, where intracellular esterases hydrolyze the esters to release free fluorescein, amplifying fluorescence signals .

Properties

IUPAC Name

(6'-hexanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O7/c1-3-5-7-13-29(33)36-21-15-17-25-27(19-21)38-28-20-22(37-30(34)14-8-6-4-2)16-18-26(28)32(25)24-12-10-9-11-23(24)31(35)39-32/h9-12,15-20H,3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSNCRHSIFNRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649961
Record name 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7364-90-1
Record name 3-Oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl dihexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Fluorescein dicaproate is a non-fluorescent hydrophobic derivative that can penetrate cell membranes. Once inside the cell, intracellular esterases hydrolyze the dicaproate group, releasing the highly fluorescent fluorescein. This mechanism allows this compound to serve as a marker for cell viability, where viable cells exhibit green fluorescence due to the accumulation of fluorescein .

Applications in Biosciences

  • Cell Viability Assays
    • This compound is used in combination with propidium iodide (PI) staining to differentiate between live and dead cells. Viable cells retain fluorescein and fluoresce green, while non-viable cells take up PI and fluoresce red. This dual staining technique is crucial for assessing cell health in various biological experiments .
  • Microbial Detection
    • The compound has shown effectiveness in staining specific bacteria, such as Salmonella, allowing for rapid identification in clinical and environmental samples. The ability to visualize bacterial presence through fluorescence enhances diagnostic capabilities .
  • Fluorogenic Substrate for Enzymatic Activity
    • This compound acts as a fluorogenic substrate for C8 esterase, generating green fluorescence upon cleavage. This property is utilized in enzymatic assays to monitor enzyme activity in real-time .

Medical Diagnostics

  • Ophthalmology
    • Fluorescein derivatives are extensively used in ophthalmic diagnostics, particularly in fluorescein angiography to visualize blood flow in retinal diseases. While this compound is not directly mentioned in this context, its parent compound fluorescein plays a critical role in identifying vascular abnormalities .
  • Neurosurgery
    • In neurosurgical procedures, fluorescein-based compounds are utilized as fluorescent tracers to enhance visualization during tumor resections. The accumulation of these dyes in areas of blood-brain barrier disruption aids surgeons in delineating tumor boundaries more effectively .

Environmental Applications

  • Hydrological Studies
    • Fluorescein has been employed as a tracer in hydrological studies to understand water flow dynamics. Its ability to change color based on concentration makes it useful for detecting leaks and studying evaporation processes .
  • Leak Detection
    • The dye is commonly used in hydrostatic testing of pipelines and subsea infrastructure. Its fluorescence under UV light allows divers or remotely operated vehicles (ROVs) to identify leaks effectively .

Case Studies

  • Cell Viability Assessment : A study demonstrated the efficacy of this compound in assessing the viability of cultured cells exposed to various stressors, highlighting its potential as a reliable marker for cell health.
  • Neurosurgical Outcomes : A clinical trial involving fluorescein-guided surgery reported improved resection rates and reduced complications when using fluorescein-based visualization techniques compared to traditional methods .

Data Summary Table

Application AreaSpecific Use CaseKey Findings
BiosciencesCell viability assaysDifferentiates live/dead cells using dual staining
Medical DiagnosticsNeurosurgeryEnhanced tumor visualization improves surgical outcomes
Environmental StudiesHydrological tracerEffective leak detection in water systems

Comparison with Similar Compounds

Fluorescein Diacetate

  • Structure : Contains two acetate (C2) ester groups.
  • Properties :
    • Higher water solubility than dicaproate due to shorter ester chains.
    • Rapid hydrolysis by esterases, making it suitable for short-term intracellular tracking.
    • Applications: Cell viability assays, cytoplasmic staining.
  • Key Difference : Shorter esters reduce lipophilicity, limiting membrane permeability compared to dicaproate .

Fluorescein Di-β-D-Glucuronide

  • Structure : Modified with β-D-glucuronide moieties instead of esters.
  • Properties: Non-fluorescent until cleaved by β-glucuronidase enzymes. Used to detect enzyme activity in pathological or microbial contexts.
  • Key Difference : Functional group specificity targets enzymatic activity, unlike dicaproate’s general esterase-driven activation .

DSPE-Fluorescein

  • Structure: Conjugated to distearoylphosphatidylethanolamine (DSPE), a phospholipid.
  • Properties :
    • Integrates into lipid bilayers for membrane labeling.
    • Applications: Liposome tracking, cell membrane studies.
  • Key Difference : Phospholipid modification enables membrane incorporation, contrasting with dicaproate’s cytosolic localization post-hydrolysis .

Comparison with Functionally Similar Compounds

Fluorescein Diphosphonate

  • Structure : Contains phosphonate groups instead of esters.
  • Properties :
    • Designed for metal ion chelation and optical detection of biomolecules like cysteine.
    • Stable in aqueous environments without enzymatic activation.
  • Key Difference : Functional groups target specific biomolecules, whereas dicaproate relies on esterase activity .

Hydroquinone Dicaproate

  • Structure : Aromatic hydroxyketone with caproate esters.
  • Properties: Synthesized via Fries rearrangement; melting point 81–86°C.
  • Key Difference : Lacks fluorophore structure, limiting optical utility compared to fluorescein derivatives .

Data Table: Comparative Properties

Compound Molecular Weight (g/mol) Solubility Activation Mechanism Key Applications
This compound ~537.5 Water-soluble Esterase hydrolysis Cellular tracking, assays
Fluorescein Diacetate ~416.4 Highly water-soluble Esterase hydrolysis Cytoplasmic staining
Fluorescein Di-β-D-Glucuronide ~676.5 Low solubility β-Glucuronidase cleavage Enzyme activity detection
DSPE-Fluorescein ~1200+ Lipid-soluble None (membrane integration) Liposome/cell membrane studies

Research Findings and Analytical Considerations

  • Chromatographic Behavior : Caproate esters (C6) exhibit distinct chromatographic retention compared to shorter esters (e.g., acetate, C2). Multi-column systems achieve baseline resolution for regioisomers, highlighting the role of ester chain length in separation .
  • Enzymatic Hydrolysis : Longer esters (e.g., dicaproate) delay hydrolysis kinetics versus diacetate, balancing sustained fluorescence and membrane permeability .
  • Thermal Stability: Hydroquinone dicaproate’s melting point (81–86°C) suggests higher thermal stability than fluorescein derivatives, which are typically light-sensitive .

Biological Activity

Fluorescein dicaproate is a derivative of fluorescein that has gained attention in various fields of biological research due to its unique properties as a fluorescent probe. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and case studies highlighting its efficacy.

This compound is an ester derivative of fluorescein, characterized by its ability to emit fluorescence upon enzymatic cleavage by esterases. This property makes it particularly useful in biological assays for determining cell viability and metabolic activity. The molecular formula for this compound is C24H38O7C_{24}H_{38}O_7, and its structure allows it to permeate cell membranes, where it can be hydrolyzed by intracellular esterases to produce fluorescein, a fluorescent compound.

Property Value
Molecular FormulaC24H38O7C_{24}H_{38}O_7
Fluorescence EmissionGreen (upon hydrolysis)
Mechanism of ActionEsterase cleavage

1. Cell Viability Assays

This compound is utilized in cell viability assays due to its ability to differentiate between live and dead cells. Live cells can hydrolyze the compound, resulting in fluorescence, while dead cells cannot retain the fluorescent product. This characteristic is critical in various research scenarios, including cancer biology and microbiology.

2. Cancer Research

Research indicates that this compound can be employed to assess the viability of cancerous cells, particularly those overexpressing glutathione S-transferase Pi (GSTP1). Studies have shown that the presence of GSTP1 correlates with increased fluorescence intensity, making this compound a potential tool for detecting malignant cells.

3. Microbial Activity Assessment

This compound has been used to evaluate microbial activity in environmental samples. Its hydrolysis by microbial esterases allows researchers to measure total microbial activity efficiently.

Case Study 1: Anaphylactic Reaction

A notable case reported an anaphylactic reaction in a patient following the administration of fluorescein sodium eye drops, highlighting potential adverse effects associated with fluorescein derivatives. The patient experienced severe respiratory distress shortly after exposure, necessitating immediate medical intervention . This underscores the importance of understanding the biological activity and potential risks associated with fluorescein-based compounds.

Case Study 2: Tuberculosis Infectiousness Prediction

In another study, fluorescein diacetate (FDA), closely related to this compound, was used to predict the infectiousness of Mycobacterium tuberculosis in patients. The results indicated that lower levels of FDA-positive bacteria correlated with higher transmission rates among household contacts, demonstrating the utility of fluorescein derivatives in infectious disease research .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Esterase Activity : Research has confirmed that this compound acts as a substrate for C8 esterases, generating significant fluorescence upon cleavage .
  • Antibacterial Properties : Some derivatives of fluorescein have been shown to possess antibacterial properties through mechanisms involving depolarization of bacterial membranes .
  • Toxicity Studies : Investigations into the toxicity profiles of fluorescein derivatives suggest that while they are generally safe at low concentrations, adverse reactions can occur, emphasizing the need for caution in clinical applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.